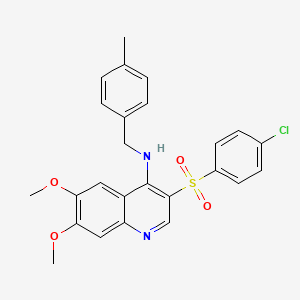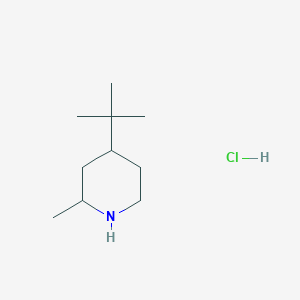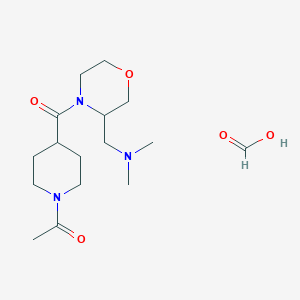![molecular formula C24H31N3O7S2 B2494553 2-(4-(N,N-ジエチルスルファモイル)ベンザミド)-4,5-ジヒドロチエノ[2,3-c]ピリジン-3,6(7H)-ジカルボン酸ジエチル CAS No. 449781-46-8](/img/structure/B2494553.png)
2-(4-(N,N-ジエチルスルファモイル)ベンザミド)-4,5-ジヒドロチエノ[2,3-c]ピリジン-3,6(7H)-ジカルボン酸ジエチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with multiple functional groups, including amide, sulfamoyl, and carboxylate groups. It likely belongs to the class of compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen, or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the heterocyclic ring, the introduction of the amide and sulfamoyl groups, and the esterification of the carboxylic acids. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic ring and the various functional groups .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the amide and sulfamoyl groups could participate in acid-base reactions, the ester groups could undergo hydrolysis or transesterification, and the heterocyclic ring could potentially undergo electrophilic substitution or other reactions depending on its exact structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, its melting and boiling points would be influenced by the strengths of the intermolecular forces present, and its reactivity would be determined by the presence and positions of its functional groups .科学的研究の応用
抗腫瘍活性
この化合物が属するキナゾリン骨格は、抗腫瘍特性と関連付けられています 。特に、4-アリールアミノキナゾリン誘導体は、上皮成長因子受容体(EGFR)のリン酸化を選択的に阻害することが示されており、癌治療のための有望な候補となっています。本化合物の場合、その構造にはベンザミド基が含まれており、これが抗腫瘍活性に寄与する可能性があります。腫瘍細胞の増殖阻害におけるその可能性を探るために、予備的な構造活性相関研究が必要です。
腐食防止
この特定の化合物については直接研究されていませんが、関連するジヒドロピリジン誘導体は、防食の可能性を示しています 。これらの化合物は、金属(低炭素鋼など)を攻撃的な酸性環境における腐食から保護することができます。本化合物はジヒドロピリジン部分を有しているため、工業用途における腐食防止能力を調査する価値があります。
抗菌性
合成された化合物の抗菌効力を探求する必要があります。 以前の研究では、同様のキナゾリン誘導体を細菌性および真菌性病原体に対して評価しました 。黄色ブドウ球菌、枯草菌、大腸菌、カンジダ・アルビカンス、アスペルギルス・ニガーなどの菌株に対する試験は、抗菌剤としてのその可能性に関する洞察を提供します。その有効性を標準的な抗生物質(例えば、ゲンタマイシン)と比較すると、その効力が評価されます。
抗酸化能力
この化合物の抗酸化の可能性は、もう一つの興味深い側面です。 DPPHアッセイなどの方法を使用して、フリーラジカルを捕捉する能力を評価することで、その抗酸化能力が明らかになります 。アスコルビン酸は、比較のための基準として使用できます。IC50値が低いほど、抗酸化活性は強くなります。
工業用途
多面的な特性を考慮すると、この化合物は医薬品以外の分野でも使用できる可能性があります。腐食防止、抗菌コーティング、または抗酸化剤を扱う産業は、そのユニークな機能の組み合わせから恩恵を受けることができます。
要約すると、2-(4-(N,N-ジエチルスルファモイル)ベンザミド)-4,5-ジヒドロチエノ[2,3-c]ピリジン-3,6(7H)-ジカルボン酸ジエチルは、抗腫瘍研究、腐食防止、微生物制御、および抗酸化剤として有望です。その汎用性は、さらに調査し、さまざまな分野で潜在的な応用を探ることを促します。 🌟 !
作用機序
- The primary target of this compound is not well-defined in the literature. However, it is structurally related to diethyltoluamide (DEET) , which is commonly used as an insect repellent .
- DEET primarily acts by blocking the olfactory receptors of insects for the volatile compound 1-octen-3-ol , found in human sweat and breath. This interference disrupts the insects’ ability to detect and locate their hosts .
Target of Action
Result of Action
: Diethyltoluamide: Uses, Interactions, Mechanism of Action | DrugBank Online
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment and adherence to safe laboratory practices .
将来の方向性
特性
IUPAC Name |
diethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O7S2/c1-5-27(6-2)36(31,32)17-11-9-16(10-12-17)21(28)25-22-20(23(29)33-7-3)18-13-14-26(15-19(18)35-22)24(30)34-8-4/h9-12H,5-8,13-15H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKMPSLUBQHXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)
![5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2494477.png)

![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2494484.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494488.png)

![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]thieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2494490.png)
![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)
![7-Chloro-1-(3-methoxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494493.png)
